molecular formula C54H46Cl2P2Ru B1279170 (R)-RuCl[(p-cymene)(BINAP)]Cl CAS No. 145926-28-9

(R)-RuCl[(p-cymene)(BINAP)]Cl

Cat. No.: B1279170
CAS No.: 145926-28-9
M. Wt: 928.9 g/mol
InChI Key: WNHLGYRPKARUHY-UHFFFAOYSA-L
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Description

Chemical Reactions Analysis

  • Asymmetric Hydrogenation : This complex serves as a catalyst for asymmetric hydrogenation reactions. For instance, it can efficiently reduce α,α-disubstituted vinyl ethers to their corresponding chiral alcohols .

Scientific Research Applications

1. Novel Bonding and Cyclometalation

  • Chemistry of Ruthenium(II) Alkyl Binap Complexes : This research explores the novel bonding and cyclometalation properties of BINAP ligands with Ru compounds. It delves into the complexation reactions and the formation of new dinuclear chloro-bridged Ru compounds, providing insights into the unique bonding behaviors and structural aspects of these complexes (Geldbach, Pregosin, & Albinati, 2003).

2. Catalytic Applications

  • Stereoselective Hydrogenation : Research on the stereoselective hydrogenation of methyl acetoacetate over various forms of supported (R) Ru-BINAP catalytic complex emphasizes the influence of the immobilization mode on the stereoselective course of the reaction. This study offers significant insights into the use of this complex in catalysis (Kluson et al., 2016).

3. Structural and Spectroscopic Analysis

  • Anionic Dinuclear BINAP−Ruthenium(II) Complex : This research provides a structural analysis of an anionic dinuclear BINAP−Ruthenium(II) complex, which is an efficient catalyst for asymmetric hydrogenation. The study includes X-ray crystallographic details, offering valuable structural insights (Ohta et al., 1996).

4. Asymmetric Hydrogenation Efficiency

  • Highly Efficient Ruthenium-Catalyzed Asymmetric Hydrogenation : This research presents the successful scale-up and high efficiency of Ru-catalyzed asymmetric hydrogenation using commercially available ligand (R/S)-RuCl[(p-cymene)(BINAP)]Cl. It highlights the potential for large-scale applications (Feng et al., 2022).

Future Directions

: Sigma-Aldrich Product Page : Sigma-Aldrich Product Page (Alternative Complex) : Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers

Mechanism of Action

Target of Action

The primary targets of these compounds are cancer cells, specifically human breast carcinoma cells . These compounds have been found to exhibit efficient cytotoxicity in breast cancer cells .

Mode of Action

The compounds interact with their targets by inducing apoptosis, a form of programmed cell death . This interaction results in the death of the cancer cells, thereby inhibiting the growth and spread of the cancer.

Biochemical Pathways

The compounds affect the apoptosis pathway in cancer cells . Apoptosis is a crucial process that allows the body to remove damaged or unnecessary cells. By inducing apoptosis in cancer cells, these compounds help to control the growth and spread of the cancer.

Pharmacokinetics

It is known that the physicochemical properties of compounds can greatly influence their pharmacokinetics

Result of Action

The result of the compounds’ action is the inhibition of cancer cell growth and the induction of apoptosis in cancer cells . This leads to a decrease in the size and spread of the cancer.

Properties

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-32H;4-8H,1-3H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHLGYRPKARUHY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H46Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

928.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130004-33-0, 145926-28-9
Record name (S)-RuCl[(p-cymene(BINAP)Cl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalen]chloro(p-cymene)rutheniumchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of hydrogen pressure on the catalytic activity of (R)-RuCl[(p-cymene)(BINAP)]Cl in the asymmetric hydrogenation of geraniol?

A1: [] Increasing hydrogen pressure leads to enhanced reaction rate and enantioselectivity in the asymmetric hydrogenation of geraniol to (S)-citronellol when using this compound as the catalyst. This suggests that higher hydrogen concentrations on the catalyst surface facilitate both the substrate binding and the subsequent hydride transfer steps involved in the catalytic cycle. You can find more details about the kinetic model and parameter estimation in the research paper: .

Q2: How does this compound facilitate the asymmetric hydrogenation of N-heteroaryl vinyl ethers?

A2: [] this compound demonstrates remarkable efficiency in the asymmetric hydrogenation of α,α-disubstituted vinyl ethers containing a directing N-heteroaryl group. This high efficiency is attributed to the strong coordination of the heteroaryl group to the ruthenium center, which facilitates substrate activation and enantioselective hydrogen delivery. The reaction proceeds with high enantioselectivity, highlighting the effectiveness of the chiral BINAP ligand in controlling the stereochemical outcome. Further details on the substrate scope and reaction optimization can be found in the research paper: .

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